Ceratamine B

Descripción general

Descripción

Ceratamine B is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina. It is known for its antimitotic properties, which means it inhibits cell division by targeting microtubules. This compound has a unique chemical structure, making it an attractive candidate for drug development, particularly in cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ceratamine B involves several steps starting from commercially available compoundsSpecific reaction conditions, such as temperature and solvents, are optimized to achieve high yields .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: Ceratamine B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of new analogs with varied biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Microtubule Stabilization

Ceratamine B exhibits potent antimitotic properties by stabilizing microtubules, which is crucial for proper cell division. This mechanism is similar to that of established chemotherapeutic agents such as paclitaxel. Studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines by disrupting the normal mitotic process .

Case Studies

- In Vitro Studies : In phenotypic assays, this compound was shown to arrest cells in mitosis, leading to apoptosis in cancer cells. This was confirmed through various assays that measured cell viability and proliferation rates across different tumor cell lines .

- Synthetic Analogues : Research has led to the development of synthetic analogues of this compound that enhance its antitumor activity. These derivatives maintain the pharmacophore's structural integrity while improving solubility and bioavailability, making them promising candidates for further clinical development .

Anti-Inflammatory Applications

Mechanism of Action

this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as gout and autoimmune diseases. Its ability to disrupt neutrophil function by stabilizing microtubules limits their migration to inflamed tissues, thereby reducing inflammation .

Clinical Relevance

- Gout Treatment : Clinical studies suggest that this compound may alleviate symptoms of gout by inhibiting neutrophil infiltration into joints, which is a key factor in gout attacks .

- Autoimmune Disorders : Similar mechanisms are proposed for conditions like Familial Mediterranean Fever, where the modulation of neutrophil activity could help prevent acute inflammatory episodes .

Drug Development and Synthesis

Novel Drug Formulations

The unique structure of this compound provides a scaffold for the development of new pharmaceuticals. Researchers are exploring its derivatives for potential use in targeted therapies against various cancers and inflammatory diseases .

Research Findings

- Synthetic Modifications : The transformation of the tropolone backbone in this compound analogues allows for greater flexibility in drug design, enhancing therapeutic efficacy while minimizing side effects .

- Fluorescent Labeling : this compound has been utilized as a fluorescent substrate in biological imaging and labeling applications, facilitating cellular studies and drug tracking within biological systems .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Ceratamine B exerts its effects by stabilizing microtubules, preventing their depolymerization. This leads to a block in cell cycle progression at mitosis, ultimately inhibiting cell division. The molecular targets include tubulin, the protein subunit of microtubules. This compound binds to tubulin and promotes its polymerization, forming stable microtubule structures that disrupt normal cell division .

Comparación Con Compuestos Similares

Ceratamine A: Another heterocyclic alkaloid with similar microtubule-stabilizing properties.

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

Vinca Alkaloids: Compounds that inhibit microtubule polymerization, contrasting with the stabilizing effect of Ceratamine B

Uniqueness: this compound is unique due to its simple chemical structure, lack of chiral centers, and distinct mechanism of action compared to other microtubule-stabilizing agents. This simplicity makes it an attractive lead compound for drug development .

Actividad Biológica

Ceratamine B is a heterocyclic alkaloid derived from marine sources, specifically identified for its significant biological activity as a microtubule stabilizer. This compound has garnered attention in cancer research due to its ability to disrupt normal cell cycle progression, particularly during mitosis. This article delves into the biological activity of this compound, highlighting its mechanisms, metabolic pathways, and potential therapeutic applications.

This compound functions primarily by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization leads to an arrest of cells in mitosis, preventing proper cell division. The compound has been shown to interact directly with tubulin, promoting polymerization without competing with established microtubule-stabilizing agents like paclitaxel .

Key Findings:

- Cell Cycle Arrest : In vitro studies demonstrate that this compound induces a concentration-dependent block in the cell cycle at the mitotic phase in breast carcinoma MCF-7 cells .

- Microtubule Morphology : Treated cells exhibit a dense perinuclear microtubule network and abnormal tubulin structures during mitosis, indicating disrupted microtubule dynamics .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic transformations primarily in the liver, with specific cytochrome P450 isoforms involved in its clearance.

Metabolic Pathways:

- In Vitro Stability : this compound shows moderate clearance rates in human liver microsomes compared to rat models, suggesting species-specific metabolic pathways .

- Major Metabolites : The primary metabolic processes include N- and O-dealkylation, with CYP3A4/5 isoforms being responsible for forming significant metabolites .

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity in cancer treatment. Below is a summary of notable research findings:

Potential Therapeutic Applications

Given its mechanism of action and metabolic profile, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to stabilize microtubules positions it as a candidate for treating cancers characterized by rapid cell division.

- Neurodegenerative Diseases : The stabilization properties may also extend to tauopathies, such as Alzheimer's disease, where microtubule dynamics are disrupted.

Propiedades

IUPAC Name |

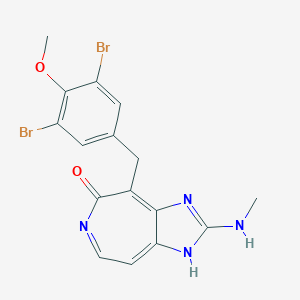

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAXBUZDPZIHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458581 | |

| Record name | Ceratamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634151-16-9 | |

| Record name | Ceratamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolism of Ceratamine B in humans and rats?

A2: Studies utilizing liver microsomes show that this compound undergoes phase I metabolism in both rats and humans, primarily through N- and O-dealkylations [, ]. While both species exhibit similar metabolic pathways, the major metabolites differ. In rat liver microsomes, the aminoimidazole moiety is the primary site of metabolism, while the dibrominated aromatic ring is the preferred site in human liver microsomes []. Interestingly, this compound demonstrates higher stability in human liver microsomes compared to rat liver microsomes [].

Q2: What is the significance of the structural simplicity of this compound in the context of drug development?

A3: this compound, unlike many other microtubule-stabilizing agents, possesses a remarkably simple structure devoid of chiral centers []. This inherent structural simplicity offers a significant advantage in drug development. It potentially translates to less complex synthesis pathways, easier characterization, and potentially reduced manufacturing costs. Furthermore, this simplicity can be advantageous for structure-activity relationship (SAR) studies, allowing for more straightforward modifications to optimize its pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.